Hernandesine
Overview
Description
Hernandesine is a useful research compound. Its molecular formula is C39H46N2O7 and its molecular weight is 654.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cardiac Electrical Alternans Research : A study by Fossa et al. (2004) examined the impact of drugs that inhibit the delayed rectifier K(+) channel encoded by the human ether a-go-go related-gene (HERG) on cardiac electrical alternans. This research is relevant as it explores cardiac arrhythmias, which could be a broader field where hernandesine-like compounds might be studied (Fossa et al., 2004).
Antimalarial Activity : Rasoanaivo et al. (1998) investigated the chloroquine-potentiating activity of alkaloids from Hernandia voyronii, including the impact of compounds like herveline D. Such studies provide a context for understanding the potential of compounds in the same family as this compound in treating diseases like malaria (Rasoanaivo et al., 1998).
Opioid Receptor Research : Manglik et al. (2012) discussed the crystal structure of the µ-opioid receptor bound to a morphinan antagonist. This research provides insights into opioid receptors, a key area of pharmacology where this compound-like compounds might have implications (Manglik et al., 2012).
HIV-1 Integrase Inhibitory Activities : Zhang et al. (2002) explored sesquiterpenes and alkaloids from Lindera chunii, including their inhibitory activities against HIV-1 integrase. This research is significant as it delves into the potential use of natural compounds for treating HIV (Zhang et al., 2002).
Cancer Treatment Potential : Chen et al. (2019) studied the effects of hernandonine, a compound related to this compound, on RNA polymerase I, highlighting its potential in cancer treatment. This study is particularly relevant as it directly relates to a compound in the same family as this compound (Chen et al., 2019).
properties
IUPAC Name |
(1S,14S)-9,19,20,21,25-pentamethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),9,11,18(33),19,21,24,26,31-undecaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46N2O7/c1-40-16-14-25-21-32(43-4)34-22-28(25)29(40)18-23-8-11-26(12-9-23)47-33-20-24(10-13-31(33)42-3)19-30-35-27(15-17-41(30)2)36(44-5)38(45-6)39(46-7)37(35)48-34/h8-13,21-22,29-30,33H,14-20H2,1-7H3/t29-,30-,33?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBINYMKWOYPNF-BVKSZRQYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5CC(=CC=C5OC)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5CC(=CC=C5OC)C[C@H]6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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